![molecular formula C18H11F3N4O B2928026 5-(3-Phenylpyrazolidin-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 2034528-76-0](/img/structure/B2928026.png)
5-(3-Phenylpyrazolidin-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Phenylpyrazolidin-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H11F3N4O and its molecular weight is 356.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Potential
The 1,2,4-oxadiazole derivatives have been identified as apoptosis inducers and potential anticancer agents. A study by Zhang et al. (2005) discovered novel apoptosis inducers through caspase- and cell-based high-throughput screening assays. One derivative demonstrated good activity against breast and colorectal cancer cell lines by inducing apoptosis. This indicates the potential of oxadiazole derivatives in cancer therapy (Zhang et al., 2005).
Pharmacological Activities
Oxadiazole derivatives have been synthesized and evaluated for their pharmacological activities, including hypoglycemic effects. Hanna et al. (1995) synthesized novel thiadiazole and oxadiazole derivatives showing marked reduction in blood glucose levels, highlighting their potential as chemotherapeutic agents with hypoglycemic effects (Hanna et al., 1995).
Antitubercular Activity
The synthesis of 1,3,4-oxadiazole and triazole derivatives has shown promise in the fight against tuberculosis. Foks et al. (2004) found that certain derivatives exhibited significant in vitro tuberculostatic activity, suggesting a new avenue for anti-TB drug development (Foks et al., 2004).
Antibacterial and Antimicrobial Applications
1,3,4-Oxadiazole derivatives have also been studied for their potential as antibacterial and antimicrobial agents. Research by Ustabaş et al. (2020) on compounds containing oxadiazole and triazole rings indicated antimicrobial activities, offering a basis for developing new antimicrobial drugs (Ustabaş et al., 2020).
Molecular Docking and Biological Assessment
In silico studies and biological assessments have been conducted to explore the anti-cancer and anti-diabetic potential of 1,3,4-oxadiazole derivatives. Shankara et al. (2022) synthesized and evaluated new derivatives for their cytotoxic efficacy against cancer cell lines and anti-diabetic activity, demonstrating the versatility of oxadiazole compounds in therapeutic applications (Shankara et al., 2022).
Propiedades
IUPAC Name |
5-(3-phenylpyrazolidin-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O/c19-18(20,21)13-8-6-12(7-9-13)16-23-17(26-25-16)14-10-22-24-15(14)11-4-2-1-3-5-11/h1-9,14-15,22,24H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEKDNHRMCOBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NN1)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
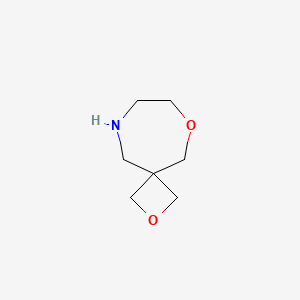
![N-(3-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2927950.png)
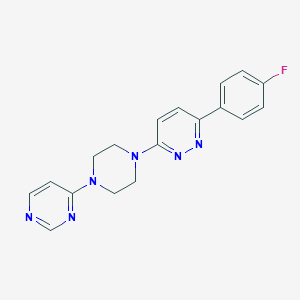

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2927954.png)
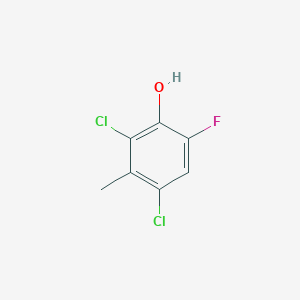
![Methyl 2-{4-[(6-methoxy-3-oxobenzo[d]furan-2-ylidene)methyl]phenoxy}acetate](/img/structure/B2927957.png)
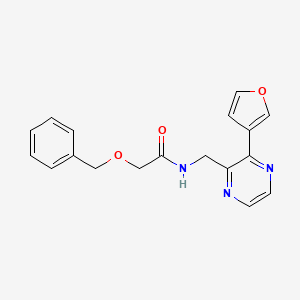

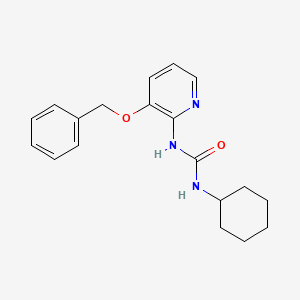
![3-Chloro-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2927963.png)
![2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2927964.png)
![7-(4-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2927966.png)
